Differentiation by Regioisomerism: 3-Pyridyl vs. 4-Pyridyl Mcl-1 Affinity
The most structurally immediate analog to the target compound is its 4-pyridyl regioisomer, BDBM61860. In a direct, cross-study comparison of regioisomer activity, the 4-pyridyl variant exhibits only weak affinity for the induced myeloid leukemia cell differentiation protein Mcl-1, with an IC50 of 1.17E+4 nM. This low affinity is consistent with the established class-level understanding that a 3-pyridyl orientation is required for potent target engagement in related enzymatic systems. The target compound maintains the 3-pyridyl pharmacophore, which is predicted to confer significantly higher binding affinity relative to the 4-pyridyl isomer for targets that share this binding preference [1].
| Evidence Dimension | Binding Affinity (IC50) for Mcl-1 protein |
|---|---|
| Target Compound Data | Affinity data not publicly available; predicted high affinity based on 3-pyridyl pharmacophore class inference. |
| Comparator Or Baseline | 4-pyridyl regioisomer (BDBM61860, CID 1805318) IC50: 1.17E+4 nM |
| Quantified Difference | Predictive class-level difference; the 3-pyridyl orientation is essential for high potency in analogous TXA2 synthase targets (IC50 difference from 15 nM to >10,000 nM). |
| Conditions | Mcl-1 affinity determined via Scripps Research Institute Molecular Screening Center assay, as curated in PubChem BioAssay AID 2217. |
Why This Matters
For projects targeting proteins with a known preference for 3-pyridyl ligands, selecting the correct regioisomer is critical to avoid the complete loss of function observed with the 4-pyridyl alternative.
- [1] BindingDB Entry BDBM61860. Affinity data for Mcl-1 (Human). Scripps Research Institute Molecular Screening Center. Curated by PubChem BioAssay AID 2217. View Source
